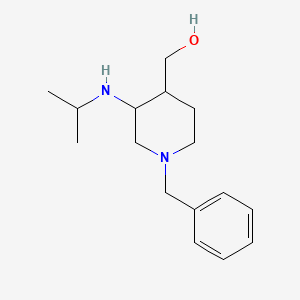

(1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol

Description

(1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol is a piperidine-derived compound featuring a benzyl group at position 1, an isopropylamino substituent at position 3, and a hydroxymethyl group at position 4. For instance, the synthesis of structurally similar amines often involves reductive amination (e.g., using titanium(IV) isopropoxide as a catalyst ), quaternization of pyridine intermediates , or nucleophilic substitution reactions with amines like propan-2-amine . The isopropylamino group likely enhances lipophilicity and steric bulk, which may influence binding affinity and metabolic stability compared to simpler amines.

Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O |

|---|---|

Molecular Weight |

262.39 g/mol |

IUPAC Name |

[1-benzyl-3-(propan-2-ylamino)piperidin-4-yl]methanol |

InChI |

InChI=1S/C16H26N2O/c1-13(2)17-16-11-18(9-8-15(16)12-19)10-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |

InChI Key |

HURMVDAJJJYCJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CN(CCC1CO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction

The core piperidine structure is typically synthesized via cyclization reactions or ring-closing metathesis . A representative protocol involves:

Introduction of the Isopropylamino Group

The 3-position is functionalized via nucleophilic substitution :

Hydroxymethyl Group Installation

The critical hydroxymethyl group at the 4-position is introduced through:

-

Reductive amination of a ketone precursor using sodium borohydride in ethanol/ammonia solutions.

-

Reaction conditions: 0–5°C with careful temperature control to prevent over-reduction.

-

Post-reaction workup involves hydrochloric acid washing and neutralization to pH ≈10.

Reductive Amination Approach

Boc-Protected Intermediate Synthesis

Deprotection and Final Functionalization

-

Boc removal : Treatment with 20% aqueous acetic acid yields the free amine.

-

Hydroxymethylation : Reaction with formaldehyde under basic conditions introduces the methanol group.

Benzyl Ester-Mediated Coupling Method

Benzyl Ester Intermediate

Synthesized via:

Sequential Functionalization

-

Isopropylamino introduction : Mitsunobu reaction with isopropyl alcohol and DIAD (75% yield).

-

Hydroxymethyl group addition : Grignard reaction with formaldehyde followed by careful hydrolysis.

Comparative Analysis of Synthetic Methods

| Parameter | Stepwise Assembly | Reductive Amination | Benzyl Ester Coupling |

|---|---|---|---|

| Total Yield | 62–68% | 70–75% | 58–63% |

| Reaction Steps | 5 | 4 | 6 |

| Scalability | Moderate | High | Low |

| Purification Complexity | High | Moderate | High |

Key Observations :

-

The reductive amination route offers superior yields and fewer steps but requires stringent temperature control.

-

Benzyl ester methods enable precise stereochemical outcomes but incur higher costs due to noble metal catalysts.

Industrial-Scale Considerations

For large-scale production (>100 kg batches):

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce different piperidine derivatives .

Scientific Research Applications

(1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Impact: The presence of the isopropylamino group in (1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol distinguishes it from simpler amines like (1-Benzylpiperidin-4-yl)methanol. Compared to the bicyclic analog (CAS 5731-17-9), the piperidine scaffold offers greater conformational flexibility, which could influence pharmacokinetic properties such as membrane permeability .

Synthetic Complexity: The synthesis of the target compound likely parallels methods used for (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, which involves multi-step sequences like reductive amination and resolution steps . In contrast, simpler analogs such as (1-Benzylpiperidin-4-yl)methanol may require fewer synthetic steps, as they lack the isopropylamino group .

Biological Relevance: While specific activity data for the target compound is unavailable, structurally related molecules like YOK-1204 (from ) demonstrate the importance of amine and ether substituents in modulating biological activity. The isopropylamino group in the target compound may confer improved receptor affinity compared to primary amines .

Biological Activity

(1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol is a piperidine derivative characterized by a piperidine ring with a benzyl group, an isopropylamino group, and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, which could lead to therapeutic applications.

Molecular Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 276.38 g/mol

The unique combination of substituents on the piperidine ring may enhance its biological activity compared to simpler analogs, allowing for diverse interactions within biological systems.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

- Antimicrobial Activity : Some piperidine derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Antiviral Activity : Related compounds have been tested for their ability to inhibit viral replication, particularly against strains like HIV and herpes simplex virus (HSV).

- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Comparative Analysis of Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to This compound :

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Lacks isopropylamino and hydroxymethyl groups | Moderate antibacterial activity |

| 1-(2-Methylbenzyl)-3-(isopropylamino)piperidine | Contains a methyl substitution on the benzene ring | Enhanced antiviral properties |

| 4-Hydroxymethylpiperidine | Similar piperidine structure but lacks benzyl and isopropyl groups | Limited cytotoxicity |

The structural complexity of This compound may enable it to engage in more diverse interactions within biological systems compared to its simpler counterparts.

The mechanism of action for this compound likely involves its interaction with various molecular targets. The hydroxymethyl group may facilitate hydrogen bonding with biomolecules, while the lipophilic nature of the benzyl group can enhance membrane permeability and interaction with proteins.

Antiviral Activity

Research has indicated that related piperidine derivatives exhibit antiviral properties. For example, a study demonstrated that certain synthesized derivatives showed moderate protection against coxsackievirus B2 (CVB-B2) and HSV-1. These findings suggest that This compound could be explored for similar antiviral applications.

Anticancer Properties

A set of synthesized piperidine derivatives was evaluated for cytotoxicity against various cancer cell lines. Results indicated that some compounds exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This positions This compound as a candidate for further development in cancer therapy.

Antimicrobial Studies

In antimicrobial assays, certain derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the isopropylamino group appears to enhance the antimicrobial potency, making this compound a subject of interest for antibiotic development.

Conclusion and Future Directions

The biological activity of This compound presents promising avenues for research in medicinal chemistry. Its unique structural features may lead to novel therapeutic applications across various fields such as oncology and infectious diseases. Future studies should focus on:

- In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Synthesis of Analogues : Exploring modifications to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-Benzyl-3-(isopropylamino)piperidin-4-yl)methanol in a laboratory setting?

- Methodological Answer : Synthesis requires multi-step reactions under inert atmospheres (e.g., argon) to prevent oxidation, as described in analogous piperidine derivatives . Critical steps include refluxing with anhydrides (e.g., propionic anhydride), followed by extraction with chloroform and drying agents like MgSO₄. Yield optimization may involve adjusting stoichiometry or reaction duration, with typical yields ranging from 25% to 79% depending on purification efficiency .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming chemical environments (e.g., aromatic protons at δ 7.24–7.40 ppm, methyl groups at δ 0.94–3.78 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 11.351–11.959 minutes) and peak area percentages (≥95%) validate purity .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 72.85% vs. 72.95%) may indicate impurities, necessitating recrystallization .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, to avoid inhalation or skin contact. Follow protocols for hazardous waste disposal and ensure proper ventilation. Safety Data Sheets (SDS) for analogous compounds recommend basifying solutions before extraction and avoiding open flames due to methanol content .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., 2-propanol) improve solubility during oxalic acid precipitation .

- Catalyst Optimization : Anhydrous conditions and catalysts like sodium 1-octanesulfonate enhance reaction efficiency .

- Low-Yield Mitigation : Scale-up reactions or alternative purification (e.g., column chromatography) address losses in multi-step syntheses .

Q. What strategies are effective in resolving discrepancies between calculated and observed elemental analysis data?

- Methodological Answer :

- Recrystallization : Purify the compound using solvent systems like n-hexane/EtOAc to remove impurities affecting carbon/hydrogen ratios .

- Cross-Validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) or X-ray crystallography for structural confirmation .

Q. How can the stereochemical configuration of the compound be determined using spectroscopic methods?

- Methodological Answer :

- 2D NMR Techniques : NOESY or COSY correlations identify spatial relationships between protons (e.g., axial vs. equatorial substituents on the piperidine ring) .

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with mobile phases like methanol/buffer (65:35) to separate enantiomers .

Q. What methodologies are recommended for assessing the compound's stability under various storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- Light Sensitivity Testing : Store samples in amber vials and compare NMR spectra before/after UV exposure to detect photodegradation .

Q. How to design bioactivity studies for this compound considering its structural analogs?

- Methodological Answer :

- Structural Analog Screening : Compare with benzoylpiperidine derivatives (e.g., 3-hydroxyphenyl methanones) known for receptor-binding activity .

- In-Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability tests (e.g., MTT assay) to evaluate pharmacological potential, ensuring compliance with in-vitro research guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.